![molecular formula C13H21NO4 B3088762 3-[(2,6-Dimethylmorpholin-4-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid CAS No. 1186647-51-7](/img/structure/B3088762.png)
3-[(2,6-Dimethylmorpholin-4-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid
Descripción general
Descripción
3-[(2,6-Dimethylmorpholin-4-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid (hereafter referred to as DMMC) is a cyclic, non-aromatic carboxylic acid with a molecular formula of C10H19NO3. It is an organocatalyst that has been used in organic synthesis for a variety of purposes, including the synthesis of biologically active compounds. DMMC has been used in many different types of reactions, such as Diels-Alder, Michael and aldol condensations, as well as in the synthesis of peptides and peptidomimetics. DMMC has also been used to catalyze the formation of cyclic and heterocyclic compounds, as well as the synthesis of natural products.
Aplicaciones Científicas De Investigación
Structural Analysis
The structural analysis of related compounds demonstrates the versatility of the morpholine and cyclopropane derivatives in chemical synthesis. For example, an X-ray structural examination of a product from the Diels-Alder reaction involving morpholine showcases the intricacies of molecular arrangements and the importance of intramolecular hydrogen bonds in stabilizing configurations (Mironova et al., 2012). This analysis underlines the potential for similar compounds, including 3-[(2,6-Dimethylmorpholin-4-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid, to form complex and stable structures beneficial for various applications in material science and pharmacology.
Heterocyclic Derivative Syntheses
Research into the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes indicates a broad utility in creating pharmacologically relevant structures. This process allows for the efficient synthesis of diverse heterocyclic compounds, suggesting that similar methodologies could be applied to the synthesis of compounds containing morpholine and cyclopropane moieties for potential use in drug discovery and development (Bacchi et al., 2005).
Synthetic Utility in Medicinal Chemistry
The synthesis and biological evaluation of derivatives featuring the cyclopropane moiety have shown significant inhibitory activity against various enzymes, highlighting their potential as therapeutic agents. Such research demonstrates the cyclopropane ring's contribution to bioactive compounds' efficacy, underlining the potential medicinal applications of 3-[(2,6-Dimethylmorpholin-4-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid and its derivatives (Boztaş et al., 2019).
Molecular Structure and Computational Analysis
Investigations into the molecular structure and computational analysis of related compounds provide insights into the electronic, structural, and thermodynamic parameters essential for designing drugs and materials with desired properties. For instance, theoretical studies on morpholine derivatives offer valuable data on their NMR chemical shifts, vibrational frequency values, and molecular electrostatic potential, facilitating the understanding of their reactivity and interactions at the molecular level (Medetalibeyoğlu et al., 2019).
Enzyme Inhibitory Properties
The synthesis and assessment of novel morpholine-derived Mannich bases as multifunctional agents demonstrate their potential enzyme inhibitory properties, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). Such studies highlight the therapeutic potential of morpholine derivatives in treating neurodegenerative diseases and other conditions where enzyme inhibition is beneficial (Boy et al., 2020).
Propiedades
IUPAC Name |
3-(2,6-dimethylmorpholine-4-carbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-7-5-14(6-8(2)18-7)11(15)9-10(12(16)17)13(9,3)4/h7-10H,5-6H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCIXOYTXXAQIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2C(C2(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



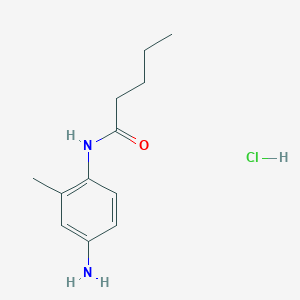
![[1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride](/img/structure/B3088689.png)
![[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride](/img/structure/B3088693.png)
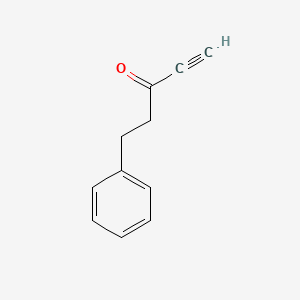

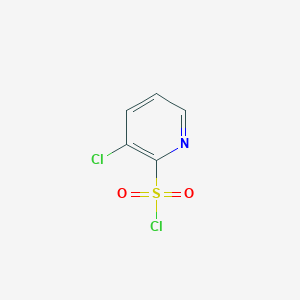
![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3088709.png)

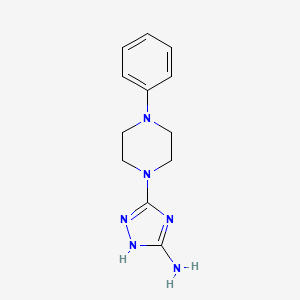
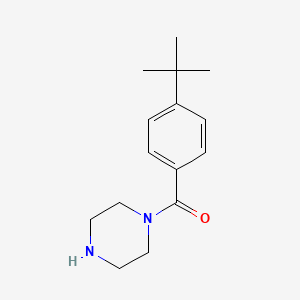

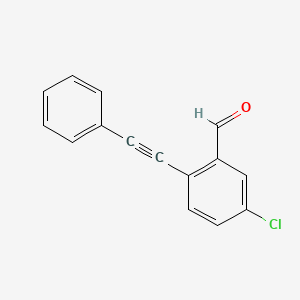
![N-[4-[[5-[5-hydroxy-4-oxo-3-(phenylmethyl)-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide](/img/structure/B3088775.png)
![1-Tert-butyl 2-methyl (2S,4S)-4-[(2-fluorobenzyl)-amino]pyrrolidine-1,2-dicarboxylate](/img/structure/B3088781.png)